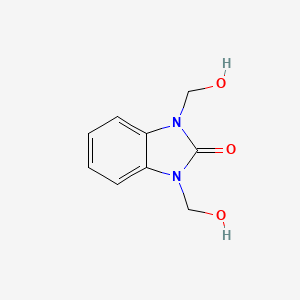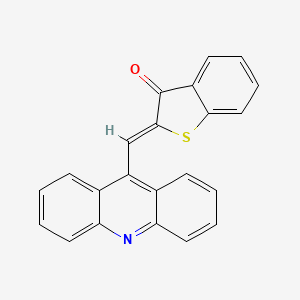![molecular formula C23H25NO2 B3877444 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone](/img/structure/B3877444.png)
4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone
説明
4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone, also known as BPMP, is a small molecule inhibitor that has gained interest in recent years due to its potential therapeutic applications. BPMP is a synthetic compound that was first synthesized in 2003 and has since been studied extensively for its ability to inhibit various enzymes and proteins.
作用機序
4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone inhibits the activity of various enzymes and proteins by binding to their active sites and preventing their normal function. The exact mechanism of action of 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone varies depending on the enzyme or protein being targeted.
Biochemical and Physiological Effects:
4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and reduction of inflammation. 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone is its ability to selectively inhibit the activity of specific enzymes and proteins, making it a valuable tool in research. However, one limitation of 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone is its relatively low potency compared to other inhibitors, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several potential future directions for research on 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone, including:
1. Development of more potent 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone analogs with improved selectivity and efficacy.
2. Investigation of the potential therapeutic applications of 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone in other diseases, such as autoimmune disorders and cardiovascular disease.
3. Study of the pharmacokinetics and pharmacodynamics of 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone in humans to determine its safety and efficacy as a therapeutic agent.
4. Exploration of the potential use of 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone as a tool for studying the role of specific enzymes and proteins in disease pathogenesis.
科学的研究の応用
4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone has been shown to have potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurodegeneration. In cancer research, 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a role in cancer cell proliferation and survival. Inhibition of HDAC6 by 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
In inflammation research, 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the inflammatory response. Inhibition of PDE4 by 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone has been shown to reduce inflammation in animal models of inflammatory diseases.
In neurodegeneration research, 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK3β), which plays a role in the pathogenesis of Alzheimer's disease. Inhibition of GSK3β by 4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-[3-(4-phenylbenzoyl)piperidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-3-11-22(25)24-16-7-10-21(17-24)23(26)20-14-12-19(13-15-20)18-8-5-4-6-9-18/h2,4-6,8-9,12-15,21H,1,3,7,10-11,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOQQXDIGGWUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-{4-[3-(3-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3877368.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile](/img/structure/B3877370.png)
![2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3877375.png)

![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3877382.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877387.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-ethoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B3877398.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877404.png)
![N-(2-(2-chlorophenyl)-1-{[(4-ethoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3877419.png)


![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3877443.png)
![diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate](/img/structure/B3877448.png)